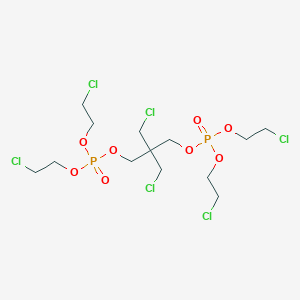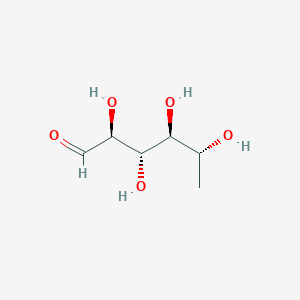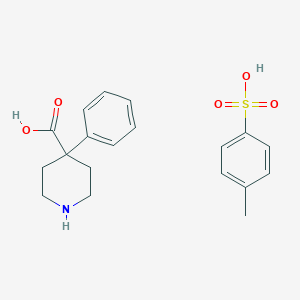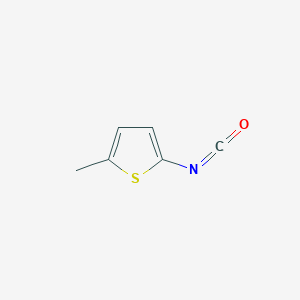
2-Isocyanato-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-5-methylthiophene is a compound of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its relevance spans various fields, including medicinal chemistry, material science, and synthetic chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with isocyanates and isothiocyanates. For example, dihydrothiophene-2,5-diimine derivatives can be synthesized by the three-component reaction of isocyanides with enamines and arylisothiocyanates, showcasing the reactivity of thiophene derivatives under different conditions (Mironov et al., 2008).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, such as 2-methylthiophene, has been studied through techniques like gas electron diffraction combined with microwave spectroscopic data. These studies help elucidate the bond lengths, angles, and overall geometry of the thiophene molecules, providing insight into the structural features that could be expected for this compound (Tanabe et al., 1995).
Chemical Reactions and Properties
Thiophene derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized materials. For instance, the reaction of isocyanates and isothiocyanates with N-trimethylstannyl(diphenylmethylene)amine demonstrates the stepwise addition and cycloaddition capabilities of thiophene derivatives, leading to complex heterocyclic structures (Suzuki et al., 1974).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the application of thiophene derivatives. Crystallographic studies on compounds like 3,4,5-triiodo-2-methylthiophene reveal the non-covalent interactions that influence the solid-state organization, which is essential for designing materials with specific optical and electronic properties (Patel et al., 2019).
Chemical Properties Analysis
The chemical behavior of thiophene derivatives under various conditions highlights their reactivity and potential for functionalization. The synthesis and characterization of photochromic dithienylcyclopentene liquid crystals from 2-chloro-5-methylthiophene illustrate the versatility of thiophene derivatives in creating materials that respond to light, an attribute that could be explored with this compound derivatives (Cui et al., 2016).
Scientific Research Applications
Isocyanate Chemistry and Applications
Isocyanates, including compounds similar to 2-Isocyanato-5-methylthiophene, are crucial in the production of polyurethanes, a versatile class of polymers used in a wide range of consumer and technical products. The reactivity of isocyanates allows for their use in various manufacturing and technical environments, with minimal consumer exposure under normal circumstances. Isocyanates' mechanisms of action, including potential occupational exposure and toxicity, are important areas of study to ensure safe handling and application in industrial settings (Nakashima et al., 2002).
Synthetic Applications and Drug Development
The synthesis of complex organic molecules, such as the antithrombotic drug (S)-clopidogrel, involves intricate chemical methodologies where components similar to this compound could potentially be applied. These synthetic approaches are crucial for developing pharmaceuticals and highlight the importance of advancing synthetic methods for organic compounds (Saeed et al., 2017).
Conducting Polymers and Electronic Materials
In the field of electronic materials, conducting polymers like polythiophenes have seen significant research interest. Modifications and derivatives of thiophene-based compounds, possibly including isocyanate-functionalized thiophenes, could play roles in developing advanced materials for electronics, highlighting the versatility and potential applications of thiophene derivatives in modern technology (Pagani, 1994).
Mechanism of Action
Target of Action
It is used in the preparation of p38 kinase inhibitors , suggesting that it may interact with kinases or related proteins.
Mode of Action
Given its use in the synthesis of kinase inhibitors , it may interact with these enzymes, potentially altering their activity and affecting downstream signaling pathways.
Biochemical Pathways
, its role in the synthesis of p38 kinase inhibitors suggests it may influence pathways regulated by these kinases. p38 kinases are involved in cellular responses to stress and inflammation, so inhibition of these kinases can have broad effects on cellular function .
Result of Action
As a component in the synthesis of p38 kinase inhibitors, it may contribute to the inhibition of these kinases and the downstream effects of this inhibition .
Safety and Hazards
Future Directions
The future directions for research on 2-Isocyanato-5-methylthiophene and other thiophene derivatives could include further exploration of their synthesis methods, molecular structure analysis, and potential applications . The ongoing benchmarking effort comparing the experimental values of the rotational constants to those derived from quantum chemical calculations could also provide valuable insights .
properties
IUPAC Name |
2-isocyanato-5-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUGUHTXIYXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469676 |
Source


|
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76536-99-7 |
Source


|
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

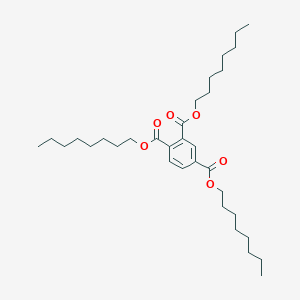
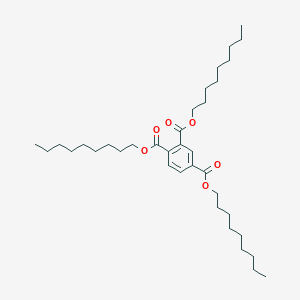


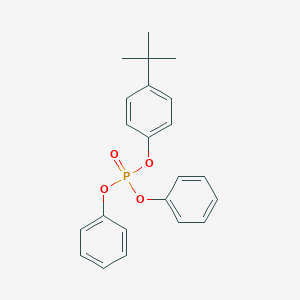

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)

